molecular formula C22H16ClN3O2S B295282 N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B295282
M. Wt: 421.9 g/mol
InChI Key: WHSMXVZFFNCBRB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a chlorophenyl group, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a thiol with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Unique due to its specific combination of functional groups and structural features.

    Other Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different core structures, such as N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide.

Uniqueness

This compound is unique due to its specific combination of a quinazolinone core, a chlorophenyl group, and a sulfanylacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H16ClN3O2S/c23-15-10-12-16(13-11-15)24-20(27)14-29-22-25-19-9-5-4-8-18(19)21(28)26(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)

InChI Key

WHSMXVZFFNCBRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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